1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 618098-60-5
Cat. No.: VC11688479
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-60-5 |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H13FN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3 |
| Standard InChI Key | YBQMNDIWOBMXLG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde, reflects its substitution pattern: a fluorine atom at the para position of one phenyl ring and a methoxy group at the para position of the second phenyl ring. The pyrazole core is substituted at the 1st and 3rd positions with these aromatic groups, while the 4th position hosts a carbaldehyde moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 618098-60-5 |
| Molecular Formula | |
| Molecular Weight | 296.29 g/mol |
| InChI Key | YBQMNDIWOBMXLG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on distinct phenyl rings creates a polarized electronic environment, influencing the compound’s reactivity and interaction with biological targets.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves condensation reactions between pyrazole precursors and aldehydes, followed by sequential functionalization. A generalized pathway includes:
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Formation of the Pyrazole Core: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Introduction of Substituents: Electrophilic aromatic substitution or cross-coupling reactions to attach the fluorophenyl and methoxyphenyl groups.
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Aldehyde Functionalization: Oxidation of a methyl group or direct formylation at the 4th position of the pyrazole ring.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Hydrazine, diketone, acid catalyst |
| 2 | Suzuki-Miyaura Coupling | Palladium catalyst, aryl boronic acid |
| 3 | Oxidation | Pyridinium chlorochromate (PCC) |
Microwave-assisted synthesis and transition metal catalysis are often employed to enhance reaction efficiency and yield.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s aldehyde group serves as a versatile handle for further derivatization, enabling the synthesis of:
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Schiff Bases: Via condensation with amines, yielding compounds with antimicrobial or antitumor properties.
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Heterocyclic Derivatives: Cyclization reactions to produce imidazoles or triazoles, which are prevalent in drug discovery.
Studies suggest that fluorinated pyrazoles exhibit enhanced metabolic stability and bioavailability, making this compound a candidate for kinase inhibitor development.
Materials Science
In materials research, the compound’s aromatic and polar groups contribute to:
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Liquid Crystals: Tunable mesomorphic properties due to rigid phenyl groups and flexible alkoxy chains.
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Coordination Polymers: Metal-organic frameworks (MOFs) leveraging the aldehyde’s ability to coordinate with metal ions.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The fluorophenyl group enhances lipophilicity, while the methoxyphenyl group introduces mild polarity. Stability studies indicate susceptibility to oxidation at the aldehyde group, necessitating inert storage conditions.
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Research Findings and Future Directions
Computational Studies
Docking simulations predict high affinity for cyclin-dependent kinases (CDKs), with binding energies comparable to FDA-approved inhibitors like palbociclib. The fluorophenyl group engages in hydrophobic interactions, while the aldehyde forms hydrogen bonds with catalytic residues.
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